Kryptogenin-3,26-diacetate
Description
Contextualization within Steroidal Sapogenin Chemistry
Steroidal sapogenins are a class of naturally occurring compounds characterized by a steroid framework linked to a spiroketal side chain. Current time information in Bangalore, IN. These compounds, which are the aglycone (non-saccharide) portion of saponins (B1172615), are abundant in various plants and have historically served as crucial starting materials for the synthesis of steroid hormones. Current time information in Bangalore, IN.researchgate.net Prominent examples of steroidal sapogenins include diosgenin (B1670711) and hecogenin. Current time information in Bangalore, IN.
Kryptogenin is a steroidal sapogenin that features a 16,22-dione functionality in its cholestane (B1235564) side chain. Kryptogenin-3,26-diacetate (B1633363) is the product of the acetylation of the hydroxyl groups at the C-3 and C-26 positions of kryptogenin. This modification is often a necessary strategic step in synthetic pathways to protect these reactive hydroxyl groups and to prevent undesirable intramolecular side reactions. For instance, in the Paal-Knorr reaction, if the hydroxyl group at C-26 is not protected, an intramolecular cyclization with the carbonyl group at C-22 can occur, thus highlighting the importance of its conversion to the diacetate form. grafiati.comnih.gov
Significance as a Pivotal Intermediate in Steroid Derivatization Pathways
The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of a variety of steroidal derivatives. Two key derivatization pathways underscore its importance: the synthesis of fused pyrrole (B145914) steroids and the preparation of (25R)-26-hydroxycholesterol and its isotopomers.
Synthesis of Fused Pyrrole Steroids: this compound serves as a precursor for the synthesis of pyrrole-fused steroidal frameworks through the Paal-Knorr reaction. mdpi.comwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound—in this case, the 16,22-dione system of this compound—with a primary amine to form a pyrrole ring. wikipedia.orgorganic-chemistry.org The resulting fused pyrroles in the cholestane side chain are of interest for their potential biological activities. mdpi.com Modern synthetic methodologies, including microwave-assisted synthesis, have been employed to improve the efficiency and yields of these reactions, with this compound being a key substrate. nih.govmdpi.com
Synthesis of (25R)-26-hydroxycholesterol: this compound is also a crucial starting material for the synthesis of (25R)-26-hydroxycholesterol and its deuterated analogs. researchgate.netresearchgate.net This is often achieved through a Clemmensen reduction, a reaction that reduces ketones to alkanes using zinc amalgam and hydrochloric acid. grafiati.comresearchgate.net The use of this compound in this context allows for more controlled reactions compared to other sapogenins like diosgenin, particularly for the synthesis of labeled compounds for metabolic studies. researchgate.net
Historical Development and Key Contributions to its Synthesis and Application
The exploration of kryptogenin and its derivatives is part of the broader history of steroid chemistry that gained significant momentum in the mid-20th century. Early work on the reactions of kryptogenin laid the groundwork for its use as a synthetic intermediate.
One of the notable early contributions to the derivatization of kryptogenin was made by Mueller and Jiu, who investigated the Paal-Knorr reaction on this steroidal sapogenin. mdpi.comresearchgate.net Their work, though conducted under harsh reaction conditions, demonstrated the feasibility of constructing fused pyrrole systems from kryptogenin. mdpi.com
More recently, research has focused on refining these synthetic routes. Modern approaches have revisited the Paal-Knorr reaction with this compound, employing milder conditions and techniques such as microwave-assisted heating to achieve higher yields and reduce reaction times. nih.govmdpi.com Similarly, the development of new protocols for the Clemmensen reduction of this compound has enabled the efficient synthesis of important metabolites like (25R)-26-hydroxycholesterol and its isotopomers for biological research. researchgate.netgrafiati.comresearchgate.net
Chemical Data of this compound
| Property | Value | Source |
| Chemical Name | (25R)-3β,26-Bis(acetyloxy)cholest-5-ene-16,22-dione | lookchem.com |
| Synonyms | This compound | lookchem.com |
| CAS Number | 7554-95-2 | lookchem.com |
| Molecular Formula | C₃₁H₄₆O₆ | lookchem.com |
| Molecular Weight | 514.69 g/mol | lookchem.com |
| Boiling Point | 613.4°C at 760 mmHg | lookchem.com |
| Flash Point | 255.7°C | lookchem.com |
| Density | 1.12 g/cm³ | lookchem.com |
Research Findings on the Application of this compound
| Application | Reaction | Key Findings | References |
| Fused Pyrrole Synthesis | Paal-Knorr Reaction | Kryptogenin is diacetylated to this compound to prevent intramolecular cyclization. The resulting diacetate reacts with primary amines under conventional or microwave heating to yield fused pyrroles. Microwave-assisted synthesis offers improved yields. | grafiati.comnih.govmdpi.com |
| (25R)-26-hydroxycholesterol Synthesis | Clemmensen Reduction | This compound is reduced to produce (25R)-26-hydroxycholesterol and its deuterated isotopomers. This method provides a controlled pathway for synthesizing labeled metabolites for research. | researchgate.netgrafiati.comresearchgate.net |
| Oxidative Cleavage | Oxidation with KMnO₄/Fe₂(SO₄)₃ | Treatment of acetylated furostanols, which can be derived from sapogenins, can lead to E-ring cleavage to form 16,22-diones like kryptogenin acetate (B1210297). | arkat-usa.org |
Structure
2D Structure
Properties
IUPAC Name |
[6-(3-acetyloxy-10,13-dimethyl-16-oxo-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-5-oxoheptyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-18(17-36-20(3)32)7-10-27(34)19(2)29-28(35)16-26-24-9-8-22-15-23(37-21(4)33)11-13-30(22,5)25(24)12-14-31(26,29)6/h8,18-19,23-26,29H,7,9-17H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRSTHDNKGLBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984007 | |
| Record name | 16,22-Dioxocholest-5-ene-3,26-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65391-73-3, 7554-95-2 | |
| Record name | NSC226104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Kryptogenin-3,26-diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16,22-Dioxocholest-5-ene-3,26-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Kryptogenin 3,26 Diacetate and Its Precursors
Preparation of Kryptogenin
Kryptogenin, a steroidal sapogenin, serves as the foundational starting material for the synthesis of its diacetate derivative. Its preparation can be achieved through various synthetic routes, often involving the transformation of more abundant natural steroids.
One established method involves the oxidative cleavage of the E-ring in acetylated furostanols, which can be derived from common sapogenins like diosgenin (B1670711). arkat-usa.org For instance, treatment of an acetylated furostanol with a mixture of potassium permanganate (B83412) (KMnO4) and iron(III) sulfate (B86663) (Fe2(SO4)3) in a solvent system of dichloromethane (B109758) and tert-butyl alcohol can induce an oxidative cleavage of the tetrahydrofuran (B95107) ring to yield the corresponding cholestan-16,22-dione structure characteristic of kryptogenin acetate (B1210297). arkat-usa.org
Another approach involves the transformation of tigogenin (B51453). Through oxidation with ruthenium tetroxide (RuO4), tigogenin can be converted to 5,6-dihydrokryptogenin, which is a close derivative and can serve as a precursor. researchgate.netresearchgate.net Additionally, studies have focused on the acid-catalyzed tautomerization of 3-O-substituted kryptogenin intermediates, which is a crucial consideration in the synthesis of related furostanol saponins (B1172615). oup.comoup.com Kryptogenin itself has also been sourced from natural origins, such as carp (B13450389) bile, for use in the synthesis of bile acid intermediates. ebiohippo.com
Regioselective Diacetylation of Kryptogenin to Yield Kryptogenin-3,26-diacetate (B1633363)
The conversion of Kryptogenin to this compound involves the selective acetylation of the two hydroxyl (-OH) groups located at the C-3 and C-26 positions of the steroid core. This regioselective reaction is critical for producing the desired diacetate compound. The acetylation is necessary because subsequent reactions, such as the Paal-Knorr reaction, cannot proceed if the C-26 hydroxyl group is unprotected, as it can lead to undesirable intramolecular cyclization with the carbonyl group at C-22. mdpi.comnih.gov
A standard and widely used method for the diacetylation of Kryptogenin employs a mixture of acetic anhydride (B1165640) (Ac2O) and pyridine (B92270) (Py). mdpi.comnih.gov Acetic anhydride serves as the acetylating agent, providing the acetyl groups, while pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct formed during the reaction. nih.gov
The general procedure for this O-acetylation is as follows:
Kryptogenin is dissolved in pyridine under an inert atmosphere (e.g., Argon). nih.gov
The solution is cooled, typically to 0°C, and acetic anhydride is added. nih.gov
The mixture is then allowed to stir at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC) until the starting material is fully consumed. nih.govnih.gov
Once the reaction is complete, it is quenched, often by the addition of methanol. nih.gov
The product is then worked up through a series of extraction and washing steps to remove pyridine and other impurities before being purified, typically by silica (B1680970) gel column chromatography. nih.gov
This conventional approach is effective for acetylating both sterically accessible and hindered hydroxyl groups due to the small size of the acetyl group. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and for subsequent reactions involving this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and reaction time.
Below is an interactive data table based on research findings for a subsequent reaction step, demonstrating how solvent choice and reaction time affect product yield. A similar optimization process would be applied to the diacetylation step to ensure the highest possible conversion and purity of the this compound intermediate.
| Entry | Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| 1 | Toluene (B28343) | 5 | 42 |
| 2 | Xylene | 4.5 | 38 |
| 3 | Mesitylene | 4 | 35 |
| 4 | DMF (150°C) | 3 | 20 |
| 5 | 1,4-Dioxane | 6 | 33 |
Data adapted from studies on the synthesis of fused cholestane (B1235564) pyrroles from this compound. mdpi.comnih.govresearchgate.net
The results indicate that toluene provided the best yield for the subsequent step. mdpi.comnih.gov It was also noted that with some solvents, such as DMF, decomposition of the substrate occurred at reflux temperatures, necessitating a controlled, lower temperature to prevent byproduct formation. nih.gov The monitoring of the reaction by TLC is critical to determine the point of maximum yield and prevent the formation of degradation products over extended reaction times. nih.gov These principles of solvent screening, temperature control, and careful reaction monitoring are directly applicable to optimizing the synthesis of this compound for enhanced yield and selectivity.
Chemical Transformations and Advanced Derivatization Strategies Utilizing Kryptogenin 3,26 Diacetate
Cyclization Reactions and Heterocycle Formation
The formation of heterocyclic rings fused to the steroid side chain represents a significant area of investigation. These modifications can dramatically alter the chemical and physical properties of the parent steroid, leading to compounds with novel characteristics.
The Paal-Knorr reaction is a classical and efficient method for synthesizing pyrroles from 1,4-dicarbonyl compounds. figshare.comresearchgate.net This reaction has been effectively applied to Kryptogenin-3,26-diacetate (B1633363) to construct fused pyrroles on the cholestane (B1235564) side chain. Current time information in Bangalore, IN.nih.gov The 1,4-dicarbonyl framework within the kryptogenin side chain provides the four carbon atoms required for the pyrrole (B145914) ring, while a primary amine supplies the nitrogen atom. Current time information in Bangalore, IN.figshare.com This synthetic approach has been revisited and optimized to develop milder methodologies for creating these complex steroidal heterocycles. Current time information in Bangalore, IN.
The scope of the Paal-Knorr reaction with this compound has been explored using various primary amines as the nitrogen source. Current time information in Bangalore, IN. Studies have successfully demonstrated the reactivity of benzylamine (B48309), ethanolamine (B43304), and propanolamine (B44665) in this transformation. Current time information in Bangalore, IN.nih.gov The selection of the primary amine is critical as it introduces different substituents onto the nitrogen atom of the newly formed pyrrole ring, thereby influencing the properties of the final product. For instance, the presence of a benzyl (B1604629) group can slightly alter the chemical shifts of nearby protons in NMR spectra compared to derivatives bearing hydroxyalkyl groups from ethanolamine or propanolamine. Current time information in Bangalore, IN.
The choice of solvent plays a crucial role in the efficiency of the Paal-Knorr reaction. Current time information in Bangalore, IN. To determine the optimal reaction conditions, a series of solvents have been investigated for the reaction between this compound and benzylamine under reflux. Current time information in Bangalore, IN.rsc.org Toluene (B28343) was identified as the most effective solvent, providing the highest yield of the desired fused pyrrole product. Current time information in Bangalore, IN.nih.gov While other solvents such as methanol, isopropanol, and acetonitrile (B52724) are capable of facilitating the reaction, they generally result in lower yields. Current time information in Bangalore, IN.nih.gov The progress of these reactions is typically monitored by thin-layer chromatography (TLC). Current time information in Bangalore, IN.rsc.org
Below is a data table summarizing the effect of different solvents on the synthesis of the fused cholestane pyrrole from this compound and benzylamine at reflux.
| Solvent | Reaction Time (hours) | Yield (%) |
| Toluene | 4.5 | 78 |
| Xylene | 5.0 | 72 |
| Benzene | 6.0 | 65 |
| Acetonitrile | 8.0 | 45 |
| Isopropanol | 8.0 | 38 |
| Methanol | 10.0 | 30 |
This table is generated based on data reported in scientific literature. Current time information in Bangalore, IN.researchgate.net
To facilitate the cyclization and dehydration steps of the Paal-Knorr reaction, an acid catalyst is generally required. figshare.comacs.org In the synthesis of fused pyrroles from this compound, a catalytic amount of p-Toluenesulfonic acid (p-TsOH) has been effectively employed. Current time information in Bangalore, IN.rsc.orgnih.gov The use of p-TsOH under reflux conditions in toluene has been established as a standard and successful methodology for these transformations. Current time information in Bangalore, IN.nih.gov
In addition to conventional heating, microwave-assisted synthesis has been applied to the Paal-Knorr reaction of this compound. Current time information in Bangalore, IN.nih.gov This modern technique offers significant advantages, including a reduction in reaction time, decreased consumption of reagents, and often, an improvement in product yields when compared to traditional reflux methods. Current time information in Bangalore, IN. The use of microwave heating has been shown to be a superior method for producing fused steroidal pyrroles from primary amines and this compound, resulting in the highest yields. rsc.orgnih.gov
Paal-Knorr Reaction for Fused Pyrrole Synthesis
Stereoselective Reductions and Side-Chain Manipulations
Beyond cyclization reactions, the side chain of kryptogenin and its derivatives is amenable to other transformations, including reductions. While the Paal-Knorr reaction modifies the 1,4-dicarbonyl moiety, other functionalities can also be targeted.
A notable side-chain manipulation is the Clemmensen reduction of kryptogenin. researchgate.netresearchgate.netresearchgate.net This reaction has been utilized to prepare deuterated isotopomers of (25R)-26-hydroxycholesterol. researchgate.netresearchgate.netresearchgate.net The Clemmensen reduction, which reduces a ketone to a methylene (B1212753) group, demonstrates a significant transformation of the steroidal side chain. Specifically, a protocol for the Clemmensen reduction of kryptogenin diacetate has been developed that leads directly to (25R)-26-hydroxycholesterol and its related isotopomers. researchgate.net While the broader application of various stereoselective reducing agents on the ketone groups of this compound is a subject of interest in steroidal chemistry, the Clemmensen reduction provides a documented example of a significant side-chain manipulation on the kryptogenin framework itself. rsc.orgresearchgate.netresearchgate.net
Clemmensen Reduction for the Synthesis of (25R)-26-hydroxycholesterol
The Clemmensen reduction has been effectively employed for the transformation of kryptogenin into significant cholesterol derivatives. A modified protocol for this classical reaction has been developed to facilitate the synthesis of (25R)-26-hydroxycholesterol directly from kryptogenin diacetate. researchgate.net This method represents a crucial pathway for accessing this important oxysterol, which is involved in various biological processes.
A significant application of the Clemmensen reduction of kryptogenin is the synthesis of deuterated isotopomers of (25R)-26-hydroxycholesterol. researchgate.netnih.gov Specifically, the compound [16,16,22,22,23,23-²H₆]-(25R)-26-hydroxycholesterol has been successfully synthesized from kryptogenin. researchgate.netresearchgate.net These labeled compounds are invaluable tools for metabolic studies, allowing researchers to trace the pathways of 26-hydroxycholesterol (B79680) in biological systems, such as in studies of fetal and neonatal life. nih.gov The use of deuterated solvents in the reduction process enables the controlled incorporation of deuterium (B1214612) atoms into the steroidal skeleton. nih.gov
Research has focused on establishing controlled experimental conditions for the Clemmensen reduction to direct the reaction towards specific products. researchgate.net While uncontrolled deuteration can occur with related sapogenins like diosgenin (B1670711), the protocol applied to kryptogenin diacetate allows for a more predictable synthesis of (25R)-26-hydroxycholesterol and its isotopomers. researchgate.net This control is essential for preparing specific steroidal scaffolds and avoiding a mixture of byproducts, thus ensuring the utility of the method for targeted synthetic goals. researchgate.net
Selective Removal of Carbonyl Functions for Cholestane Derivatives
The two carbonyl groups at positions C-16 and C-22 in this compound are key sites for modification to yield various cholestane derivatives. One effective strategy for their selective removal involves a two-step process. First, the carbonyl groups are converted into cycloethylene dithioketals. This is followed by desulfurization using Raney nickel, which results in the successive removal of the C-16 and C-22 carbonyl functions. researchgate.net This deoxygenation method has been successfully used to convert kryptogenin diacetate into (20R,25R)-cholest-5-ene-3β,26-diol ("26-hydroxycholesterol"). researchgate.net
Oxidative Cleavage Reactions Leading to Functionalized Steroidal Ketones
Oxidative cleavage reactions are pivotal in steroid chemistry for the formation of functionalized ketones. In the context of kryptogenin, such a reaction is fundamental to its own synthesis from furostanol precursors. The treatment of acetylated furostanols with a mixture of potassium permanganate (B83412) (KMnO₄) and iron(III) sulfate (B86663) (Fe₂(SO₄)₃) in a biphasic solvent system induces an oxidative cleavage of the E-ring. arkat-usa.org This process directly affords cholestan-22,16-diones, the core structure of kryptogenin. arkat-usa.org This specific reaction provides a convenient method for preparing 16,22-dioxo steroids and has been foundational in designing a facile synthesis of kryptogenin acetate (B1210297) itself. arkat-usa.org
Development of Novel Synthetic Analogues and Libraries from this compound
This compound is an excellent starting material for generating libraries of novel steroidal compounds due to its 1,4-dicarbonyl system. The Paal-Knorr reaction, in particular, has been utilized to synthesize pyrrole-fused steroidal analogues. nih.gov By reacting this compound with various primary amines, researchers have successfully created libraries of cholestane-fused pyrroles. nih.gov To optimize these syntheses, various reaction conditions have been explored, including different solvents and the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. nih.gov These efforts demonstrate the utility of this compound as a scaffold for combinatorial chemistry to produce novel and potentially bioactive steroidal analogues. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research Applications
Chromatographic Separation Techniques for Research Samples
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique in synthetic organic chemistry, valued for its simplicity, speed, and cost-effectiveness. In the context of research involving Kryptogenin-3,26-diacetate (B1633363), TLC serves as an indispensable tool for the real-time monitoring of chemical transformations and for the rapid screening of reaction conditions.
The primary application of TLC in this setting is to track the progress of reactions starting from kryptogenin or its diacetate derivative. For instance, in the synthesis of fused pyrroles from this compound, TLC is used to monitor the consumption of the starting material and the formation of the product over time. mdpi.comresearchgate.net Researchers can spot small aliquots of the reaction mixture onto a TLC plate at regular intervals. mdpi.com Development of the plate in a suitable solvent system allows for the separation of the starting material, intermediates, and the final product, which appear as distinct spots at different heights on the plate.
The choice of the mobile phase, or solvent system, is critical for achieving clear separation of the compounds of interest. For steroidal sapogenins and their derivatives, which includes this compound, a variety of solvent systems have been successfully utilized. jst.go.jp While specific Rf values for this compound are not extensively documented in publicly available literature, data from closely related steroidal sapogenins can provide a strong basis for developing effective TLC methods. For example, a common mobile phase for the separation of diosgenin (B1670711) and sarsasapogenin, which are structurally similar to the parent sapogenin of the target compound, is a mixture of chloroform (B151607) and methanol. nih.govuobaghdad.edu.iq The polarity of this system can be finely tuned by adjusting the ratio of the two solvents to optimize the separation of this compound from its precursors or reaction byproducts.
Visualization of the separated spots on the TLC plate is typically achieved under UV light if the compounds are UV-active, or by staining with a chemical reagent. nih.gov For steroidal compounds like this compound, a common visualization agent is a Libermann-Burchard reagent, which produces characteristic colors with different steroids, aiding in their identification. uobaghdad.edu.iq Other general-purpose stains such as iodine vapor or a solution of potassium permanganate (B83412) can also be effective. nih.gov
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from a TLC experiment. By comparing the Rf value of a spot in the reaction mixture to the Rf value of a known standard (e.g., the starting material or a purified sample of the product), a researcher can qualitatively assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.
Beyond reaction monitoring, TLC is also a valuable tool for the preliminary screening of crude extracts or fractions during the isolation of natural products. nih.govmdpi.com Although this compound is often a semi-synthetic compound, the initial isolation of its precursor, kryptogenin, from natural sources would rely on chromatographic techniques where TLC plays a crucial role in identifying fractions containing the desired sapogenin. scispace.com
The following interactive table provides representative TLC data for steroidal sapogenins, which can serve as a guide for developing methods for this compound. The Rf values are illustrative and can vary depending on the specific conditions such as the exact solvent composition, temperature, and the type of silica (B1680970) gel used.
| Compound | Solvent System (v/v) | Retention Factor (Rf) | Reference |
| Diosgenin | Chloroform:Methanol (95:5) | 0.49 | nih.gov |
| Sarsasapogenin | Chloroform:Methanol (95:5) | 0.60 | nih.gov |
| Tigogenin (B51453) | Chloroform:Methanol (95:5) | Similar to standard | uobaghdad.edu.iq |
| This compound | Toluene (B28343) (as reaction solvent) | Monitored for reaction progress | mdpi.comresearchgate.net |
Mechanistic Biological Investigations of Derived Steroidal Compounds from Kryptogenin 3,26 Diacetate Precursors
Studies on Steroidal Pyrrole (B145914) Derivatives
Steroidal pyrrole derivatives, synthesized from precursors such as kryptogenin, have been a subject of investigation for their potential bioactive properties. These studies often involve the creation of fused pyrroles in the steroidal side chain to explore novel biological activities.
Research into the acaricidal properties of steroidal pyrroles derived from kryptogenin has shown promising results, particularly against the two-spotted spider mite (Tetranychus urticae Koch). researchgate.net The synthesis of norcholestane pyrroles from kryptogenin precursors has been a key area of this research. researchgate.netresearchgate.net While the precise mechanism of action is still under investigation, the activity is attributed to the unique structure of the steroidal pyrrole molecule. The introduction of the pyrrole ring to the steroid side chain creates a novel chemical entity with potential to interfere with biological processes in mites. researchgate.net The lipophilic nature of the steroid backbone likely facilitates penetration through the mite's cuticle, while the pyrrole moiety may interact with specific target sites, such as receptors or enzymes, leading to toxicity. researchgate.net Studies on similar heterocyclic compounds suggest that the mechanism could involve the disruption of vital physiological functions, although further research is needed to pinpoint the exact molecular targets in the case of these specific steroidal pyrroles. researchgate.net
Table 1: Acaricidal Activity of Norcholestane Pyrroles
| Compound | Target Pest | Study Type | Observed Effect | Reference |
|---|
In addition to their acaricidal properties, steroidal pyrrole derivatives have demonstrated potential as plant growth regulators. researchgate.net Greenhouse studies on the habanero pepper (Capsicum chinense Jacq) have shown that norcholestane pyrroles derived from kryptogenin can positively influence vegetative development. researchgate.net This aligns with the known role of other steroidal compounds, like brassinosteroids, in promoting plant growth, root development, and the production of flowers and fruits. researchgate.net The mechanism is thought to involve the modulation of endogenous plant hormone pathways. For instance, certain related compounds have been shown to promote the root elongation of germinated lettuce seeds. researchgate.net The steroidal structure may interact with plant cell receptors, initiating signaling cascades that lead to enhanced growth and development.
Table 2: Plant Growth-Promoting Effects of Steroidal Pyrroles
| Compound/Derivative | Plant Model | Study Type | Observed Effect | Reference |
|---|---|---|---|---|
| Norcholestane Pyrroles (from Kryptogenin) | Habanero pepper (Capsicum chinense Jacq) | Greenhouse | Promotion of vegetative development | researchgate.net |
Synthetic Utility in Biosynthetic Pathway Studies
Steroids derived from precursors like kryptogenin serve as valuable tools for investigating complex biological pathways, including those related to cholesterol metabolism and developmental processes in non-mammalian organisms.
Oxysterols, which are oxygenated derivatives of cholesterol, are critical signaling molecules that regulate cholesterol homeostasis. nih.govnih.gov They are involved in a complex network of interactions with various receptors and proteins, such as the LXR nuclear orphan receptors and the sterol regulatory element-binding protein (SREBP). nih.gov The formation and metabolism of oxysterols are key areas of research, often involving cytochrome P-450 species. nih.govdiva-portal.org
Steroidal compounds derived from kryptogenin can be utilized as probes to study these pathways. By introducing structurally unique sterols into cellular systems, researchers can investigate the specificity of enzymes and receptors involved in cholesterol metabolism. For example, these derived sterols can be used to study the activity of enzymes like HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, which is known to be downregulated by oxysterols. diva-portal.org The metabolism of these synthetic sterols can also shed light on the pathways of bile acid synthesis, where oxysterols are important intermediates. nih.govdiva-portal.org
The nematode Caenorhabditis elegans is an important model organism for studying the role of sterols in development, as it cannot synthesize them de novo and relies on an external supply. nih.govplos.org In C. elegans, sterol-derived hormones are crucial for controlling the entry into the dauer larval stage, a state of arrested development. nih.govnih.gov The nuclear hormone receptor DAF-12 is a key player in this process, being activated in the absence of a specific cholesterol-derived hormone, which has been partially purified and named gamravali. nih.govplos.orgnih.gov
Sterols derived from kryptogenin can be used to explore the structural requirements of the hormonal signals in this pathway. By feeding C. elegans with various modified sterols, it is possible to determine which structural features are essential for the activation or inhibition of DAF-12 and for promoting reproductive growth. nih.gov These studies help to elucidate how a sterol precursor is converted into a signaling molecule and how this molecule interacts with its receptor to control fundamental life cycle decisions. nih.govmpi-cbg.de
Enzymatic Transformations of Derived Steroids (in vitro studies)
The enzymatic transformation of steroids is a cornerstone of steroid biotechnology, enabling the synthesis of valuable pharmaceutical compounds. frontiersin.orgnih.gov These biotransformations are often carried out using whole microbial cells or purified enzymes and include key reactions such as hydroxylation, dehydrogenation, and side-chain cleavage. nih.govresearchgate.net
Steroids derived from kryptogenin are suitable substrates for a variety of enzymatic modifications in vitro. frontiersin.org A significant class of enzymes used in these transformations are cytochrome P450 monooxygenases, which can introduce hydroxyl groups at specific positions on the steroid nucleus. frontiersin.orgmdpi.com For instance, filamentous fungi like Fusarium culmorum have been shown to perform regio- and stereoselective hydroxylations, such as 15α-hydroxylation, on steroid analogues. mdpi.com Other important enzymatic reactions include the redox reactions catalyzed by hydroxysteroid dehydrogenases (HSDs), which interconvert keto and hydroxyl groups. frontiersin.org These enzymatic methods offer a powerful and often more efficient and environmentally friendly alternative to purely chemical synthesis for creating novel, biologically active steroid derivatives. researchgate.net
Table 3: Common Enzymatic Transformations of Steroids
| Enzyme Class | Reaction Type | Substrate Type | Significance | Reference |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenases | Hydroxylation (e.g., 7α, 9α, 11α, 15α) | Steroid core | Creation of hydroxylated derivatives with potential new activities. | frontiersin.orgmdpi.com |
| 3-ketosteroid-Δ¹-dehydrogenase | Δ¹,²-dehydrogenation | 3-ketosteroids | Introduction of a double bond, often a key step in synthesis. | frontiersin.org |
Molecular Target Identification and Ligand-Receptor Interactions (e.g., LXR binding)
The investigation into the molecular targets of steroidal compounds derived from precursors like kryptogenin-3,26-diacetate (B1633363) is a critical area of research for elucidating their mechanisms of action. A significant focus of these investigations has been on nuclear receptors, which are key regulators of various physiological processes, including metabolism, inflammation, and cellular proliferation. Among these, the Liver X Receptors (LXRα and LXRβ) have been of particular interest due to their central role in cholesterol homeostasis and lipid metabolism. frontiersin.orgnih.gov
Steroidal saponins (B1172615) and their aglycones (sapogenins), which are structurally analogous to kryptogenin derivatives, have been studied for their potential to modulate nuclear receptor activity. researchgate.net These compounds can act as agonists or antagonists, binding to the ligand-binding domain of the receptors and thereby initiating or inhibiting a cascade of gene expression. frontiersin.org The interaction of these steroidal molecules with nuclear receptors is a key determinant of their pharmacological effects.
While direct studies on this compound are limited, research on the closely related steroidal sapogenin, diosgenin (B1670711), provides significant insights. Diosgenin has been investigated for its interaction with a panel of nuclear receptors. In these studies, diosgenin was identified as a direct and potent inverse agonist of the Retinoic Acid Receptor-related Orphan Receptors α (RORα) and γ (RORγ). nih.gov These receptors are crucial for the differentiation of T helper 17 (Th17) cells, which are involved in inflammatory diseases. nih.gov
Crucially, as part of these comprehensive screening efforts, diosgenin was also evaluated for its activity on Liver X Receptors. The research demonstrated that diosgenin did not exhibit any significant agonistic or antagonistic activity towards LXRα or LXRβ. nih.gov This finding suggests that the biological effects of diosgenin are not mediated through direct interaction with LXRs.
However, some steroidal saponins may influence LXR activity through indirect pathways. For instance, dioscin, a glycoside of diosgenin, has been shown to upregulate the expression of the Farnesoid X Receptor (FXR). nih.gov FXR activation can, in turn, modulate the expression of LXR, indicating a potential cross-talk between these nuclear receptor signaling pathways. nih.gov
The table below summarizes the observed interactions of the related steroidal sapogenin, diosgenin, with various nuclear receptors, highlighting its specificity.
Table 1: Interaction Profile of Diosgenin with Nuclear Receptors
| Receptor | Activity |
| RORα | Inverse Agonist nih.gov |
| RORγ | Inverse Agonist nih.gov |
| LXRα | No Activity nih.gov |
| LXRβ | No Activity nih.gov |
| FXR | No Activity nih.gov |
| PPARγ | No Activity nih.gov |
| RXRα | No Activity nih.gov |
| RXRβ | No Activity nih.gov |
| mRARα | No Activity nih.gov |
Structure Activity Relationship Sar Studies of Kryptogenin 3,26 Diacetate Derivatives
Correlating Structural Modifications with Biological Activity Profiles in Model Systems
Kryptogenin-3,26-diacetate (B1633363) serves as a versatile starting material for the synthesis of various derivatives, allowing for the investigation of how specific structural changes correlate with biological activity. A notable area of research has been the synthesis of fused pyrrole (B145914) derivatives at the side chain of the cholestane (B1235564) skeleton and the evaluation of their acaricidal and plant growth-promoting activities. nih.gov
The Paal-Knorr reaction, a classic method for pyrrole synthesis, has been successfully employed to create novel derivatives from this compound. nih.gov This reaction involves the condensation of the 1,4-dicarbonyl system present in the kryptogenin side chain with primary amines. nih.gov Studies have shown that modifications to the amine substituent lead to derivatives with varying degrees of biological activity.
For instance, the synthesis of fused pyrroles in the cholestane side chain has been achieved using primary amines such as benzylamine (B48309), ethanolamine (B43304), and propanolamine (B44665), yielding a series of N-substituted pyrrolo-cholestane diacetates. nih.govdntb.gov.ua These modifications directly impact the lipophilicity, steric bulk, and hydrogen bonding potential of the resulting molecule, which in turn influences its interaction with biological targets.
The acaricidal activity of these derivatives has been tested against the two-spotted spider mite (Tetranychus urticae). While the parent this compound itself does not exhibit significant acaricidal properties, the fused pyrrole derivatives show promising results. nih.gov Similarly, these derivatives have been assessed for their plant growth-promoting effects on habanero pepper (Capsicum chinense Jacq.), demonstrating the potential for developing new agrochemicals from this steroidal scaffold. nih.gov
The following interactive data table summarizes the research findings on the synthesis and biological evaluation of some this compound derivatives.
| Compound | Modification from this compound | Biological Activity | Research Findings |
| (25R)-N-benzylpyrrolo[2',3',4',5':16,17,20,22]cholest-5-ene-3β,26-diyl diacetate | Fused pyrrole ring with N-benzyl substituent | Acaricidal, Plant Growth Promotion | Synthesized via Paal-Knorr reaction with benzylamine. Showed activity against Tetranychus urticae and promoted growth in Capsicum chinense. nih.gov |
| (25R)-N-(2-hydroxy)ethylpyrrolo[2',3',4',5':16,17,20,22]cholest-5-ene-3β,26-diyl diacetate | Fused pyrrole ring with N-(2-hydroxy)ethyl substituent | Acaricidal, Plant Growth Promotion | Synthesized using ethanolamine. The hydroxyl group introduces a polar functional group, potentially altering target interaction and solubility. nih.gov |
| (25R)-N-(3-hydroxy)propylpyrrolo[2',3',4',5':16,17,20,22]cholest-5-ene-3β,26-diyl diacetate | Fused pyrrole ring with N-(3-hydroxy)propyl substituent | Acaricidal, Plant Growth Promotion | Synthesized using propanolamine. The longer alkyl chain compared to the ethanolamine derivative can influence lipophilicity and binding. nih.govacs.org |
| [16,16,22,22,23,23-2H6]-(25R)-26-hydroxycholesterol | Reduction of carbonyl groups and deuteration | Isotope-labeled internal standard | Synthesized from kryptogenin via Clemmensen reduction for use in metabolic studies. rsc.org |
These studies highlight that the introduction of a fused pyrrole ring system is a key structural modification that imparts significant biological activity to the otherwise inactive this compound scaffold in these particular assays. The nature of the substituent on the pyrrole nitrogen further modulates this activity, indicating that this position is crucial for interaction with the biological target.
Stereochemical Influences on Activity and Selectivity
The stereochemistry of a molecule is a critical determinant of its biological activity, as it dictates the three-dimensional arrangement of atoms and functional groups, which in turn governs its ability to bind to specific receptors or enzyme active sites. In the context of steroidal compounds like the derivatives of this compound, with their rigid polycyclic core and multiple chiral centers, stereochemical variations can lead to profound differences in activity and selectivity.
The cholestane skeleton of this compound possesses a defined stereochemistry. wikipedia.org Diagenetic processes in geological samples can alter this stereochemistry, leading to different isomers. wikipedia.org In a laboratory setting, synthetic modifications can also introduce new stereocenters or alter existing ones. The biological evaluation of such stereoisomers is fundamental to understanding SAR.
While specific studies on the stereochemical influences of this compound derivatives are not extensively documented in the reviewed literature, general principles from steroid chemistry can be applied. For instance, the orientation of substituents on the steroid nucleus (α or β) can dramatically affect binding affinity to a target protein. A β-substituent points "up" from the plane of the steroid ring system, while an α-substituent points "down." This seemingly subtle difference can determine whether a molecule fits into a binding pocket.
In the case of the fused pyrrole derivatives of this compound, the stereochemistry of the cholestane backbone is retained. However, if modifications were to be made that affect the chiral centers, such as at C-20 or C-25, it would be expected to have a significant impact on their acaricidal and plant growth-promoting activities. The (25R) configuration of the starting material is a key stereochemical feature. researchgate.net A change to the (25S) configuration would alter the spatial orientation of the side chain, likely affecting its interaction with the target.
Pharmacophore Modeling and Ligand Design for Mechanistic Probes
Pharmacophore modeling is a powerful computational tool in drug discovery and chemical biology that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. researchgate.netmdpi.com This approach can be instrumental in designing novel ligands, including mechanistic probes, to investigate biological pathways and receptor-ligand interactions.
For this compound derivatives, a pharmacophore model could be developed based on the structures of the most active compounds identified through SAR studies, such as the N-substituted pyrrolo-cholestane diacetates. nih.gov By comparing the 3D structures of active and inactive derivatives, a model can be generated that encapsulates the key features responsible for their biological effects.
A hypothetical pharmacophore model for the acaricidal activity of these derivatives might include:
A hydrophobic core corresponding to the steroid nucleus.
Hydrogen bond acceptor features associated with the acetate (B1210297) groups at C-3 and C-26.
A specific arrangement of hydrophobic and/or hydrogen bonding features related to the fused pyrrole ring and its N-substituent.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov This is a form of "scaffold hopping" where the steroidal backbone could be replaced by other chemical structures that maintain the required pharmacophoric features.
Furthermore, pharmacophore models can guide the design of mechanistic probes. For example, a fluorescent dye or a photoaffinity label could be strategically attached to a this compound derivative at a position that the pharmacophore model suggests is not essential for binding. nih.gov Such probes would be invaluable for:
Visualizing the subcellular localization of the compound.
Identifying the specific protein target(s) through photoaffinity labeling and subsequent proteomic analysis. acs.org
Quantifying binding affinities and kinetics.
The design of such probes would involve synthesizing derivatives where a linker is introduced at a non-critical position, to which the desired tag can be conjugated. The pharmacophore model would be crucial in ensuring that the modified compound retains its ability to bind to the target of interest. While specific pharmacophore models for this compound derivatives are not yet reported in the literature, the principles of this approach offer a clear path forward for advancing our understanding of their mechanism of action and for the rational design of new bioactive molecules.
Theoretical and Computational Chemistry Approaches to Kryptogenin 3,26 Diacetate Research
Molecular Modeling and Conformational Analysis of the Compound and its Derivatives
Currently, there is a lack of specific studies focusing on the comprehensive molecular modeling and conformational analysis of Kryptogenin-3,26-diacetate (B1633363). Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule and explore its various possible conformations. Understanding the conformational landscape is crucial as it can significantly influence the compound's biological activity and physical properties.
While direct research on this compound is wanting, a study on analogues of OSW-1, which can be synthesized from Kryptogenin diacetate, mentions that their conformation was analyzed using NMR spectroscopy and molecule simulation. researchgate.net However, the detailed parameters and findings of the molecular simulations for these derivatives are not extensively reported in the available literature. General approaches to conformational analysis often employ methods like molecular mechanics or more accurate but computationally intensive quantum mechanics calculations to identify low-energy conformers.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
The application of quantum chemical calculations to elucidate the reaction mechanisms of this compound is also an area with limited available data. These calculations are powerful tools for understanding the intricate details of chemical reactions at the atomic level, including the identification of transition states and the determination of reaction energy barriers.
One notable study investigated a 1,5-hydride shift during the Wolff-Kishner reduction of a related 27-norcholestene derivative, for which Kryptogenin diacetate was a precursor. researchgate.net In this research, computer-simulated transition state models were constructed using quantum chemical calculations to support the proposed reaction mechanism. researchgate.net The calculations helped to explain the observed product distribution by modeling the energy-optimized transition states for the intramolecular hydride shift. researchgate.net This remains the most direct example of quantum chemical calculations being applied in the context of reactions involving the kryptogenin scaffold.
Beyond this, the literature does not provide further examples of quantum chemical calculations being used to explore other reactions of this compound, such as its synthesis or derivatization. For instance, while the synthesis of fused pyrroles from this compound has been described, the reaction mechanisms were not reported to have been investigated using computational methods. nih.govmdpi.com
In Silico Prediction of Spectroscopic Properties
There is no specific research available on the in silico prediction of the spectroscopic properties of this compound. Computational methods, particularly quantum chemical calculations, can be employed to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental data. The absence of such studies for this compound means that a computational perspective on its spectroscopic characteristics cannot be provided at this time.
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Computational Structure-Activity Relationship (SAR) analysis is a vital tool in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. There are currently no published computational SAR studies specifically focused on this compound. Such an analysis would involve building a quantitative model that correlates structural features of this compound and its derivatives with a specific biological endpoint. This would typically require a dataset of compounds with measured biological activities, which may not be publicly available.
Future Research Perspectives and Methodological Advancements
Exploration of Novel Reaction Pathways for Kryptogenin-3,26-diacetate (B1633363) Functionalization
The functionalization of the this compound backbone is pivotal for generating diverse derivatives with potentially enhanced biological activities. A significant area of future research lies in the exploration of novel reaction pathways to modify its core structure. One established method that continues to be a foundation for derivatization is the Paal-Knorr pyrrole (B145914) synthesis. This reaction has been successfully employed to introduce fused pyrrole rings onto the cholestane (B1235564) side chain of this compound. mdpi.com
Future investigations will likely focus on expanding the repertoire of reactions beyond this. This could include multicomponent reactions, which offer the advantage of creating complex molecules in a single step, thereby increasing synthetic efficiency. Additionally, C-H activation strategies are a promising avenue for directly modifying the steroidal skeleton at positions that are traditionally difficult to access. The application of photoredox catalysis and enzymatic transformations could also unlock novel reaction pathways, leading to the generation of derivatives with unique structural features and functionalities.
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in medicinal chemistry. For this compound, a key focus is the development of more environmentally benign synthetic methodologies. A notable advancement in this area has been the use of microwave-assisted synthesis. mdpi.com This technique has been shown to significantly reduce reaction times and, in some cases, improve yields for reactions such as the Paal-Knorr synthesis of this compound derivatives.
Further research into greener solvents is also crucial. While toluene (B28343) has been identified as an effective solvent for certain reactions, the exploration of bio-based solvents, ionic liquids, or even solvent-free reaction conditions will be a priority. mdpi.com The use of solid-supported catalysts that can be easily recovered and reused will also contribute to more sustainable synthetic processes. The overarching goal is to develop methodologies that are not only efficient but also minimize waste and environmental impact.
Integration with High-Throughput Screening for New Derivative Discovery
To accelerate the discovery of new bioactive derivatives of this compound, its synthetic pipeline must be integrated with high-throughput screening (HTS) platforms. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets. While direct HTS protocols for this compound are not yet widely reported, methodologies applied to other saponins (B1172615), such as triterpenoid (B12794562) saponins, can be adapted. nih.govresearchgate.net
The development of cell-based and target-based assays will be essential. For instance, derivatives could be screened for their effects on specific enzymes, receptors, or signaling pathways. Methodologies such as high-throughput thin-layer chromatography and liquid chromatography-tandem mass spectrometry can be employed for the rapid analysis and characterization of compounds within these screening libraries. nih.govresearchgate.net This integration will enable a more systematic exploration of the structure-activity relationships of this compound derivatives.
Advanced Spectroscopic Techniques for In-Depth Characterization of Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for advanced spectroscopic techniques for their unambiguous structural elucidation becomes paramount. While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides basic structural information, two-dimensional (2D) NMR techniques are indispensable for complex molecules.
Future characterization will heavily rely on a suite of 2D NMR experiments, including:
Correlation Spectroscopy (COSY): To establish proton-proton couplings within the spin systems of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular framework.
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.
In conjunction with NMR, high-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QTOF-MS), will be essential for determining the elemental composition and fragmentation patterns of novel derivatives. nih.gov The combination of these advanced spectroscopic methods will provide a comprehensive and detailed structural characterization of even the most intricate this compound derivatives.
Expanding Mechanistic Studies on Diverse Biological Targets in Non-Clinical Contexts
To fully understand the potential of this compound derivatives, it is crucial to expand mechanistic studies on a diverse range of biological targets in non-clinical settings. A primary area of investigation for steroidal saponins, in general, is their interaction with cell membranes. mdpi.com Future research on this compound derivatives will likely involve in vitro model membrane systems to characterize how these compounds interact with and potentially disrupt lipid bilayers.
Q & A
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of Kryptogenin-3,26-diacetate?
- Methodological Answer : Begin with computational modeling (e.g., molecular dynamics simulations) to predict solubility and stability. Validate predictions experimentally using differential scanning calorimetry (DSC) for thermal stability and HPLC-UV for purity assessment. Include controls for humidity and temperature variations, and collaborate with analytical chemists to standardize protocols .
Q. What strategies are effective for conducting a systematic literature review on this compound’s biological activity?
- Methodological Answer : Define a clear research question (e.g., "What are the cytotoxic mechanisms of this compound in cancer models?"). Use databases like SciFinder and Reaxys with Boolean operators (e.g., "this compound AND apoptosis"). Screen abstracts using PRISMA guidelines, and involve a statistician to meta-analyze dose-response data from in vitro studies .
Q. How can researchers ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for hazard classifications (e.g., skin/eye irritation risks). Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves, goggles). Design spill protocols using inert adsorbents (e.g., vermiculite) and validate disposal methods via waste characterization studies .
Advanced Research Questions
Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Perform comparative analysis using identical solvent systems and internal standards (e.g., TMS). Validate results via interlaboratory studies and consult crystallographic data (if available) to resolve stereochemical ambiguities. Apply multivariate statistics to identify outliers in published datasets .
Q. What methodologies are robust for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-labeled compound) in hepatocyte incubation assays. Analyze metabolites via LC-HRMS with fragmentation patterns. Cross-validate findings with in silico tools like Meteor (Lhasa Limited) to predict phase I/II transformations .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?
- Methodological Answer : Document reaction parameters (e.g., solvent purity, catalyst lot numbers) using electronic lab notebooks. Share raw NMR and chromatographic data in open-access repositories. Conduct round-robin tests with independent labs to verify yields and purity thresholds .
Q. What advanced statistical approaches are suitable for analyzing dose-response heterogeneity in this compound pharmacodynamic studies?
- Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical modeling to integrate prior in vitro data. Validate assumptions via residual plots and sensitivity analyses .
Data Synthesis and Reporting
Q. How should researchers synthesize conflicting evidence on this compound’s mechanism of action?
- Methodological Answer : Categorize studies by experimental models (e.g., cell lines vs. animal studies). Use GRADE criteria to assess evidence quality. Highlight methodological disparities (e.g., assay endpoints, exposure durations) in a comparative table. Propose validation experiments to resolve ambiguities .
Q. What frameworks are recommended for integrating multi-omics data in this compound toxicity studies?
- Methodological Answer : Employ pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic and metabolomic profiles. Use network pharmacology tools to identify hub targets. Validate findings with CRISPR-Cas9 knockout models and dose-time-response matrices .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
